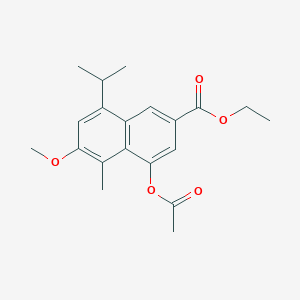![molecular formula C18H35N3O2 B12555010 N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide CAS No. 145625-77-0](/img/structure/B12555010.png)
N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a dodecanamide backbone with a piperazinyl group attached via an ethyl linker. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide typically involves the reaction of dodecanoic acid with piperazine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazinyl derivatives.
Applications De Recherche Scientifique
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide involves its interaction with specific molecular targets. The piperazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar amide linkage and have been studied for their quorum sensing inhibitory effects.
Ethyl 2-(3-oxopiperazin-1-yl)acetate: This compound has a similar piperazinyl group and is used in drug discovery.
Uniqueness
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is unique due to its specific structure, which combines a long alkyl chain with a piperazinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
145625-77-0 |
|---|---|
Formule moléculaire |
C18H35N3O2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
N-[2-(3-oxopiperazin-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-14-21-15-13-20-18(23)16-21/h2-16H2,1H3,(H,19,22)(H,20,23) |
Clé InChI |
QKCLWTNJCYCFHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCN1CCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
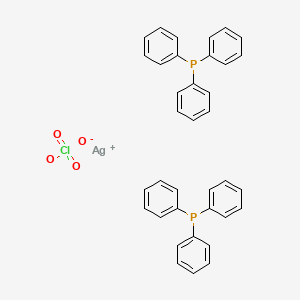
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
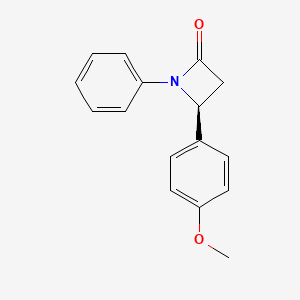
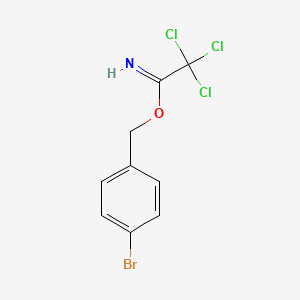
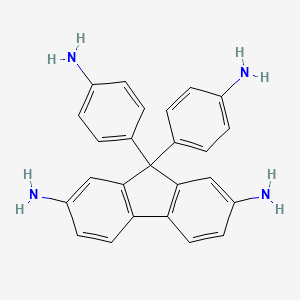

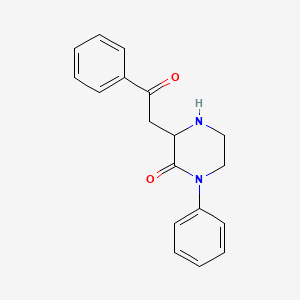
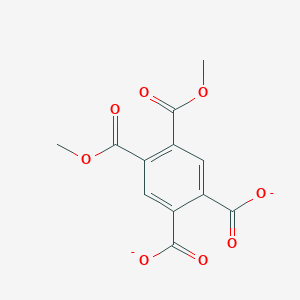
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
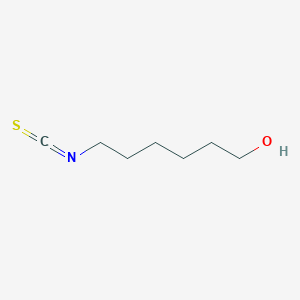
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
